molecular formula C18H17N3O B8261071 Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- CAS No. 89112-40-3

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl-

Cat. No.: B8261071
CAS No.: 89112-40-3
M. Wt: 291.3 g/mol
InChI Key: PTXNIQUNXWDSIP-UHFFFAOYSA-N
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Description

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- (CAS: 851596-92-4) is a heterocyclic aromatic compound featuring a pyrimidine core linked to a substituted phenol ring. Its molecular formula is C₁₇H₁₄FN₃O (molecular weight: 295.31 g/mol). Key structural attributes include:

  • Pyrimidine ring: Substituted with an amino group (-NH₂) at position 2 and a 4-methylphenyl group (p-tolyl) at position 5.
  • Phenol ring: A fluorine atom at position 4 and a methyl group (-CH₃) at position 4 (relative to the hydroxyl group).

This compound’s structural complexity and substituent diversity make it a candidate for pharmaceutical and materials science applications, particularly due to the electron-withdrawing fluorine and electron-donating methyl groups, which influence reactivity and bioavailability.

Properties

IUPAC Name

2-[2-amino-6-(4-methylphenyl)pyrimidin-4-yl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-11-3-6-13(7-4-11)15-10-16(21-18(19)20-15)14-9-12(2)5-8-17(14)22/h3-10,22H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXNIQUNXWDSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10751834
Record name 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10751834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89112-40-3
Record name 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10751834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors such as 4-methylbenzaldehyde with guanidine to form the pyrimidine ring.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.

    Phenol Group Addition: The phenol group is usually introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction rates and yields. High-pressure reactors and continuous flow systems are often employed to ensure efficient production. The use of solvents such as ethanol or methanol is common to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, amines, and other nucleophiles.

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of this phenolic compound possess anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival . The structure of the compound suggests it may interact with various cellular targets, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Properties

Phenolic compounds are known for their antimicrobial activities. Preliminary studies suggest that derivatives of this compound may exhibit efficacy against various bacterial strains. The mechanism is likely related to the disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The structure of this phenolic compound hints at potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thus offering therapeutic benefits in inflammatory diseases.

Antioxidant Activity

Phenolic compounds are recognized for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. The antioxidant activity of similar compounds has been assessed using the DPPH method, demonstrating significant efficacy . This property is crucial for developing supplements or pharmaceuticals aimed at mitigating oxidative damage in cells.

Synthesis and Characterization

The synthesis of phenolic compounds typically involves several methods, including:

  • Condensation Reactions : Often used to form the core structure through the reaction of phenols with amines or aldehydes.
  • Characterization Techniques : Common methods include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) to confirm the structure and purity of synthesized compounds.

For example, a study characterized similar phenolic compounds using FTIR to identify functional groups and GC-MS for molecular weight determination, confirming their synthesis with high yields .

Material Science Applications

Beyond medicinal uses, this phenolic compound may find applications in material science due to its structural properties. Phenolic resins, derived from phenolic compounds, are utilized in:

  • Adhesives : Strong bonding agents in various industries.
  • Coatings : Protective coatings that require durability and resistance to heat.
  • Composites : Reinforcement materials in construction and automotive sectors.

Mechanism of Action

The mechanism of action of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one (CAS: 98305-76-1)

  • Molecular Formula : C₁₁H₁₁N₃O
  • Molecular Weight : 201.23 g/mol.
  • Key Differences: Lacks the phenol ring; instead, the pyrimidine ring has a hydroxyl group at position 4. The absence of fluorine and methyl groups on the phenol ring reduces its polarity compared to the target compound.
  • Applications : Likely explored as a precursor in pyrimidine-based drug synthesis due to its reactive hydroxyl group.

2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol (CAS: SC121, )

  • Molecular Formula : C₁₁H₈F₃N₃O
  • Molecular Weight : 229.16 g/mol.
  • Key Differences: Substitution of the 4-methylphenyl group with a trifluoromethyl (-CF₃) group on the pyrimidine ring. The phenol ring lacks additional substituents.

2-(2-Amino-5-azido-6-phenylpyrimidin-4-yl)-4-methyl-6-nitrophenol (Compound 2h, )

  • Molecular Formula : C₁₆H₁₂N₆O₂
  • Molecular Weight : 320.3 g/mol.
  • Key Differences: Pyrimidine ring substituted with a phenyl group and an azido (-N₃) group at position 5. Phenol ring features a nitro (-NO₂) group at position 6 and a methyl group at position 4.

6-(4-Fluorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone ()

  • Molecular Formula : C₁₉H₁₄FN₅O
  • Molecular Weight : 363.35 g/mol.
  • Key Differences: Replacement of the pyrimidine-linked phenol with a quinazoline heterocycle. The 4-fluorophenyl group is on the pyrimidine ring, unlike the target compound’s fluorine on the phenol ring.
  • Implications : The quinazoline moiety may confer kinase inhibitory activity, common in anticancer agents.

Comparative Analysis Table

Compound Name CAS / ID Molecular Formula Molecular Weight (g/mol) Pyrimidine Substituents Phenol Substituents Notable Features
Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- 851596-92-4 C₁₇H₁₄FN₃O 295.31 2-amino, 6-(4-methylphenyl) 4-fluoro, 4-methyl High polarity due to -F and -CH₃
2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one 98305-76-1 C₁₁H₁₁N₃O 201.23 2-amino, 6-(4-methylphenyl), 4-OH None Reactive hydroxyl for derivatization
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol SC121 C₁₁H₈F₃N₃O 229.16 2-amino, 6-(trifluoromethyl) None Enhanced lipophilicity via -CF₃
2-(2-Amino-5-azido-6-phenylpyrimidin-4-yl)-4-methyl-6-nitrophenol N/A (Compound 2h) C₁₆H₁₂N₆O₂ 320.30 2-amino, 5-azido, 6-phenyl 4-methyl, 6-nitro Photoreactive and nitro functional groups
6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-4(3H)-pyrimidinone N/A C₁₉H₁₄FN₅O 363.35 2-(quinazolinylamino), 6-(4-fluorophenyl) None (quinazoline replaces phenol) Potential kinase inhibition

Research Findings and Implications

Substituent Effects on Properties

  • Electron-withdrawing groups (e.g., -F, -NO₂) increase acidity of the phenol hydroxyl and enhance stability against oxidation.
  • Bulky substituents (e.g., -CF₃, quinazoline) improve binding affinity in hydrophobic pockets of biological targets.

Biological Activity

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- (CAS No. 89112-40-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C18H17N3O
  • Molar Mass : 291.35 g/mol

The compound exhibits several mechanisms that contribute to its biological activity:

  • Antitumor Activity : Research indicates that derivatives of phenolic compounds can inhibit tumor growth through various pathways, including the modulation of cell cycle progression and induction of apoptosis in cancer cells.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as protein kinases.

Biological Activity Overview

Activity TypeDescriptionReferences
Antitumor Inhibits growth of various cancer cell lines. IC50 values vary by cell type.
Enzyme Inhibition Targets specific kinases with low nanomolar IC50 values.
Cytotoxicity Shows cytotoxic effects on multiple myeloma and colon cancer cell lines.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of phenolic derivatives, including 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl-, against HCT116 colon cancer cells. The compound exhibited significant growth inhibition with an IC50 value of approximately 0.64 µM, indicating potent antitumor activity.

Case Study 2: Enzyme Inhibition Profile

In a detailed enzymatic assay, the compound demonstrated inhibition against several protein kinases critical for tumor growth, including FGFR1 and FGFR2. The IC50 values ranged from 0.9 nM to 6.1 nM across different assays, showcasing its potential as a therapeutic agent in targeted cancer therapies.

Discussion

The biological activity of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- suggests that it may serve as a promising candidate for further development in cancer therapeutics. Its ability to inhibit key enzymes involved in tumorigenesis and its cytotoxic effects on cancer cells highlight its potential utility in clinical settings.

Q & A

Q. How can researchers validate the compound’s interaction with biological targets using structural data?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes.
  • SAR Studies : Modify substituents (e.g., replace 4-methylphenyl with 4-methoxyphenyl) and compare activity ( references sulfonamide-pyrimidine interactions) .

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